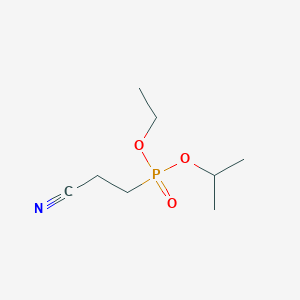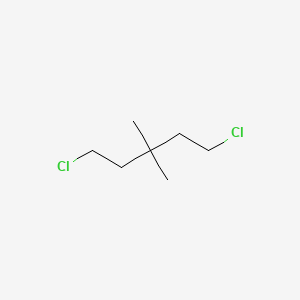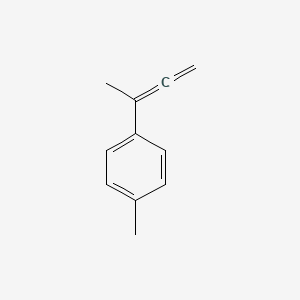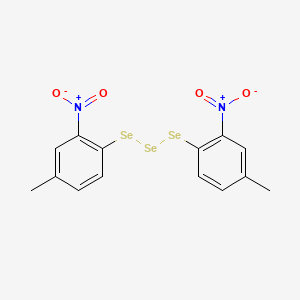
Bis(4-methyl-2-nitrophenyl)triselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methyl-2-nitrophenyl)triselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-2-nitrophenyl)triselane typically involves the reaction of 4-methyl-2-nitrophenyl derivatives with selenium reagents under controlled conditions. One common method is the reaction of 4-methyl-2-nitrophenyl halides with sodium selenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triselane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methyl-2-nitrophenyl)triselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The triselane moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triselane derivatives.
Aplicaciones Científicas De Investigación
Bis(4-methyl-2-nitrophenyl)triselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Mecanismo De Acción
The mechanism of action of Bis(4-methyl-2-nitrophenyl)triselane involves its interaction with molecular targets such as enzymes and cellular components. The compound’s selenium atoms play a crucial role in its biological activity, often participating in redox reactions that modulate cellular oxidative stress. The nitro groups can also undergo biotransformation, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-nitrophenyl)triselane
- Bis(4-methylphenyl)triselane
- Bis(2-nitrophenyl)triselane
Uniqueness
Bis(4-methyl-2-nitrophenyl)triselane is unique due to the presence of both methyl and nitro groups on the phenyl rings, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
63147-15-9 |
|---|---|
Fórmula molecular |
C14H12N2O4Se3 |
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
4-methyl-1-[(4-methyl-2-nitrophenyl)triselanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4Se3/c1-9-3-5-13(11(7-9)15(17)18)21-23-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 |
Clave InChI |
SJRQDRTZRHKRRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[Se][Se][Se]C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
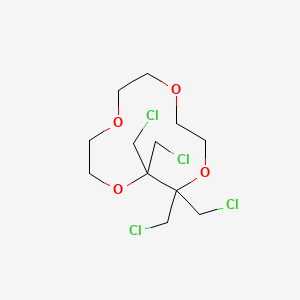



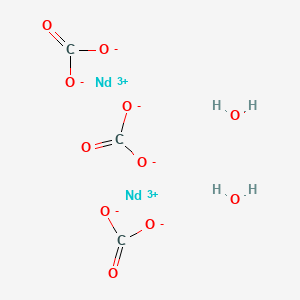
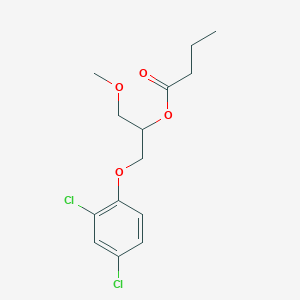

![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

